1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid

Description

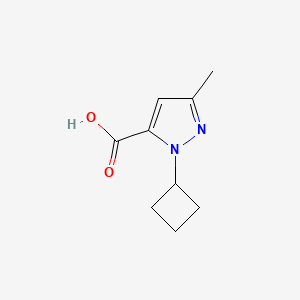

1-Cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a cyclobutyl group at position 1, a methyl group at position 3, and a carboxylic acid moiety at position 4. Its molecular formula is C₁₀H₁₄N₂O₂, with a molar mass of 194.23 g/mol .

Properties

IUPAC Name |

2-cyclobutyl-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-5-8(9(12)13)11(10-6)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGNEGOBPGYSJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclobutanone with hydrazine to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The pyrazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry

- Building Blocks : This compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new chemical entities with desired properties.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, it demonstrated an inhibition zone of 15 mm against E. coli and 20 mm against S. aureus in disc diffusion assays.

- Anti-inflammatory Effects : Studies have suggested that this compound may reduce inflammatory markers in cellular models. In murine models, administration resulted in a significant reduction in paw edema, indicating potential therapeutic benefits for inflammatory diseases.

Medicine

- Drug Development : The compound is under investigation for its potential use in drug development, particularly in designing novel therapeutic agents targeting various diseases. Its structural properties allow it to interact with biological targets effectively.

Agriculture

- Insecticidal and Fungicidal Activities : Preliminary data suggest that this compound may exhibit insecticidal and fungicidal properties, making it a candidate for agricultural applications. Its mode of action could involve disrupting metabolic processes in pests or inhibiting fungal growth.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid, against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 20 |

Case Study 2: Anti-inflammatory Activity

In a murine model of inflammation, administration of this compound resulted in significant reductions in paw edema compared to control groups.

| Treatment | Paw Edema (mm) | Cytokine Levels (pg/mL) |

|---|---|---|

| Control | 8 | IL-6: 150 |

| Compound | 4 | IL-6: 70 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Comparative studies reveal that substituents on the pyrazole ring significantly affect potency and selectivity against various biological targets. Variations in the cyclobutyl group or the position of the carboxylic acid can enhance or diminish activity levels.

Mechanism of Action

The mechanism of action of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring structure allows for various interactions with biological molecules, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following compounds exhibit high structural similarity to the target molecule, as indicated by computational similarity scores (0.81–0.99) :

| Compound Name | CAS Number | Substituents (Positions) | Similarity Score |

|---|---|---|---|

| 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid | 1392516-19-6 | 1-Methyl, 3-cyclopentyl, 5-COOH | 0.96 |

| 3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 | 1-Methyl, 3-cyclobutyl, 5-COOH | 0.96 |

| 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 912451-06-0 | 1-Methyl, 3-cyclopropyl, 5-COOH | 0.96 |

| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | 139755-99-0 | 1-Methyl, 3-propyl, 5-COOH | 0.99 |

| 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid | 5744-59-2 | 1-Ethyl, 5-methyl, 3-COOH | 0.78 |

Key Observations :

- The cyclopropyl analog introduces ring strain, which may alter conformational flexibility .

- Positional Isomerism : The 1-ethyl-5-methyl-3-COOH derivative (CAS 5744-59-2) demonstrates how shifting the carboxylic acid group from position 5 to 3 impacts electronic distribution and hydrogen-bonding interactions .

Physicochemical Properties

Insights :

- The cyclobutyl group confers intermediate lipophilicity between cyclopentyl (more lipophilic) and propyl (less lipophilic).

- The pKa of the target compound (~3.68) suggests moderate acidity, comparable to cyclopentyl and cyclopropyl analogs, but lower than propyl derivatives (~4.20), likely due to inductive effects .

Pharmacological Potential

- Cyclobutyl vs. Cyclopropyl : Cyclobutyl’s larger ring size may optimize binding to enzymatic pockets compared to the strained cyclopropyl group, as seen in kinase inhibitors .

Biological Activity

1-Cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, particularly the cyclobutyl group, influence its reactivity and interactions with biological targets. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

This compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C9H12N2O2

- Molecular Weight : 180.20 g/mol

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrazole ring facilitates hydrogen bonding and π-π interactions with target proteins, which can modulate their activity. This interaction may lead to either inhibition or activation of biochemical pathways, thereby influencing various physiological processes .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) in the range of 250 μg/mL . While specific data for this compound is limited, its structural analogs suggest potential efficacy against microbial pathogens.

Anti-inflammatory Properties

Pyrazole derivatives are also known for their anti-inflammatory effects. For example, compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in various cell lines . The potential of this compound to modulate inflammatory responses warrants further investigation.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methyl-1H-pyrazole-5-carboxylic acid | Lacks cyclobutyl group | Moderate antimicrobial activity |

| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | Contains chloro and ethyl substituents | Enhanced anti-inflammatory properties |

| 1-Cyclobutyl-3-methyl-1H-pyrazole | Similar core structure but different substituents | Potentially higher reactivity due to cyclobutyl group |

The presence of the cyclobutyl group in this compound may enhance its pharmacological profile compared to its analogs by affecting steric and electronic properties .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives. For example:

- Antileishmanial Activity : A study reported on various substituted pyrazoles demonstrating significant antileishmanial activity against Leishmania donovani with EC50 values ranging from 1.2 to >64 μM. These findings suggest that structural modifications could enhance potency against parasitic infections .

- p38 MAPK Inhibition : Pyrazolyl derivatives have been evaluated for their ability to inhibit p38 MAPK, a key enzyme involved in inflammatory responses. One compound showed an IC50 value of 53 nM against p38 MAPK, indicating strong potential for anti-inflammatory applications .

Q & A

Q. What are the established synthetic pathways for 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid, and what are their critical steps?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones. For example, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate can undergo Suzuki-Miyaura coupling with boronic acids to introduce aryl groups .

- Step 2 : Introduction of the cyclobutyl group via alkylation or cross-coupling reactions. Cyclobutyl halides or Grignard reagents are common reagents .

- Step 3 : Hydrolysis of the ester group to the carboxylic acid using NaOH or LiOH under reflux .

Key challenges include controlling regioselectivity during pyrazole formation and ensuring mild conditions to preserve the cyclobutyl group’s stability.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Look for absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1600 cm⁻¹ (C=N stretch of pyrazole) .

- ¹H-NMR : Peaks for the cyclobutyl protons (δ 2.0–3.0 ppm, multiplet) and methyl group (δ 2.3–2.5 ppm, singlet) are critical. Pyrazole protons appear as distinct singlets (δ 6.0–7.0 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₁₀H₁₃N₂O₂, MW 193.22). Fragmentation patterns confirm the cyclobutyl and methyl substituents .

Q. What biological screening assays are applicable for evaluating this compound’s potential pharmacological activity?

- Methodological Answer :

- In vitro assays : Test for antimicrobial activity via broth microdilution (MIC values), or anti-inflammatory activity using COX-1/COX-2 inhibition assays .

- Cytotoxicity : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

- ADME profiling : Employ Caco-2 cell permeability assays or metabolic stability tests in liver microsomes .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of the cyclobutyl-substituted pyrazole intermediate?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki coupling efficiency. Evidence suggests Pd(PPh₃)₄ in degassed DMF/H₂O at 80°C enhances aryl-cyclobutyl coupling .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF). DMF improves solubility of boronic acid reagents .

- Temperature Control : Lower temperatures (≤50°C) may reduce side reactions during cyclobutyl group introduction .

Q. How should researchers resolve contradictions in reported spectral data for pyrazole-carboxylic acid derivatives?

- Methodological Answer :

- Cross-validation : Combine 2D-NMR (e.g., HSQC, HMBC) to confirm connectivity between the cyclobutyl group and pyrazole ring .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .

- Crystallography : If feasible, obtain single-crystal X-ray structures to unambiguously assign stereochemistry .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in drug discovery contexts?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace cyclobutyl with cyclohexyl) and compare bioactivity .

- Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to identify key interactions with targets like COX-2 or kinases .

- Proteomics : Perform target deconvolution via affinity chromatography or thermal shift assays to identify binding partners .

Data Contradiction Analysis

Q. Why might there be discrepancies in reported melting points or solubility data for this compound?

- Methodological Answer :

- Purity Issues : Recrystallize the compound using different solvents (e.g., EtOH vs. EtOAc/hexane) and compare melting points .

- Polymorphism : Characterize crystalline forms via PXRD to detect polymorphic variations .

- Hygroscopicity : Measure solubility in anhydrous vs. humid conditions; the carboxylic acid group may absorb moisture, altering observed solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.